4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile
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Description
“4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile” is a compound that belongs to the class of organic compounds known as quinazolinamines . It is capable of suppressing tumor cell growth . It can also reverse the RO-4-1284-induced sedation and catalepsy . PQ-10 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10) .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Reactivity
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile belongs to the broader class of compounds involving quinoxalines and sulfonamides, which have been extensively studied for their chemical reactivity and synthetic applications. For example, quinoxaline derivatives are synthesized through methods involving dimethyl sulfoxide, showcasing their potential in green chemistry due to moderate to excellent yields of various heterocyclic compounds such as pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines (Xie et al., 2017). Similarly, sulfonamides, which are part of the chemical structure , have been integrated into various pharmaceutical active scaffolds, indicating the versatility and significance of such compounds in medicinal chemistry (Ghomashi et al., 2022).
Biological Activities
The incorporation of sulfonamide and quinoxaline moieties into a single molecule could potentially impart the compound with a range of biological activities. Sulfonamides are known for their broad pharmacological properties, including antimicrobial, antitumor, and anti-neuropathic pain activities. This implies that 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile could be explored for similar biological applications (Ghomashi et al., 2022). Furthermore, quinoxalines have been investigated for their antitrichomonal properties, suggesting potential applications in treating parasitic infections (Glazer & Chappel, 1982).
Synthetic Applications
The chemical structure of 4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile suggests its utility in the synthesis of complex heterocyclic compounds. For instance, methods involving the cyclization of acetylenic sulfones with chloroamines have been used to synthesize diverse heterocyclic systems such as piperidines and pyrrolo[1,2-a]quinoxalines, highlighting the synthetic versatility of compounds containing sulfonyl and heteroaromatic rings (Back & Nakajima, 2000).
properties
IUPAC Name |
4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c20-11-14-5-7-16(8-6-14)27(24,25)23-10-9-15(13-23)26-19-12-21-17-3-1-2-4-18(17)22-19/h1-8,12,15H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGISEOFGUOMZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile |
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